molecular formula C7H8BrNO3S B2375190 3-bromo-4-methoxybenzene-1-sulfonamide CAS No. 23095-03-6

3-bromo-4-methoxybenzene-1-sulfonamide

Cat. No.: B2375190
CAS No.: 23095-03-6
M. Wt: 266.11
InChI Key: GZHORVCXHKVLRE-UHFFFAOYSA-N
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Description

3-bromo-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H8BrNO3S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-bromo-4-methoxybenzene-1-sulfonamide can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-4-methoxyphenylsulfonyl chloride with ammonia in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature for a few hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products vary depending on the substituent introduced.

    Oxidation: Sulfonic acids.

    Reduction: Sulfonamides.

    Coupling: Biaryl compounds.

Scientific Research Applications

Scientific Research Applications of 3-bromo-4-methoxybenzene-1-sulfonamide

This compound is an organic compound with the molecular formula C7H8BrNO3SC_7H_8BrNO_3S. It is a derivative of benzenesulfonamide, featuring a benzene ring substituted with a bromine atom at the 3-position and a methoxy group at the 4-position. Sulfonamides, the class of compounds to which 3-bromo-4-methoxybenzenesulfonamide belongs, are known to have a wide range of biological applications in medicine. This compound is used as an intermediate in the synthesis of complex organic molecules. It has garnered interest for its potential biological activities, including antibacterial and antifungal properties, and its potential use in drug development, particularly in the design of sulfonamide-based drugs. Additionally, it is utilized in the production of dyes, pigments, and other industrial chemicals.

Applications

  • Chemistry this compound serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including substitution, oxidation, reduction, and coupling reactions. Common reagents for these reactions include nucleophiles like amines or thiols for substitution, potassium permanganate or chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and palladium catalysts and boronic acids for coupling reactions.
  • Biology The compound is studied for its potential biological activity and interactions with biomolecules. Sulfonamides, including this compound, exhibit extensive biological activities, such as antitumor, antidiabetic, antiviral, and anticancer effects.
  • Medicine this compound is investigated for its potential therapeutic properties and is a precursor in drug development. Its biological activity is attributed to its ability to inhibit specific enzymes and receptors within the body. A series of chalcone-sulfonamide hybrids, including this compound, have been designed for synergistic anticancer activity .
  • Industry This compound is utilized in the production of specialty chemicals and materials, as well as in the production of dyes and pigments.

Data Table

The following table summarizes key findings related to the biological activity of this compound and other related sulfonamides:

Compound NameBiological ActivityIC50 (μM)Mechanism of Action
This compoundCYP3A4 Inhibition0.34Enzyme Inhibition
4-(2-Amino-ethyl)-benzenesulfonamideCoronary Resistance ReductionN/ACalcium Channel Inhibition
Compound 11bAntitumor ActivityN/ACell Cycle Arrest
Compound 12bAntitumor ActivityN/ACell Cycle Arrest

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-methoxybenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its combination of a bromine atom and a methoxy group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biological Activity

3-Bromo-4-methoxybenzene-1-sulfonamide is a sulfonamide compound that exhibits a range of biological activities, primarily due to its structural features that allow interaction with various biological targets. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of Sulfonamides

Sulfonamides, including this compound, are known for their extensive biological activities. They have been utilized in various medical applications due to their antitumor , antidiabetic , antiviral , and anti-cancer properties. The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes and receptors within the body.

Target Enzymes and Pathways

The primary mechanisms through which sulfonamides exert their biological effects include:

  • Inhibition of Enzymatic Activity : Sulfonamides can inhibit enzymes such as carbonic anhydrase and various cytochrome P450 isoforms, which are crucial for metabolic processes. For instance, this compound has been shown to inhibit CYP3A4 with an IC50 value of 0.34 μM, indicating its potential for drug-drug interactions .
  • Calcium Channel Modulation : Some studies suggest that sulfonamides can act as calcium channel inhibitors, affecting vascular resistance and perfusion pressure. This property is significant in cardiovascular pharmacology .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of sulfonamides and their derivatives:

  • Antitumor Activity : A study demonstrated that certain sulfonamide derivatives showed significant cytotoxicity against cancer cell lines, leading to cell cycle arrest at various phases. For example, compounds derived from sulfonamides were shown to increase sub-G1 phase populations in treated T47D cells .
  • Cardiovascular Effects : Research on the effects of benzenesulfonamide derivatives on coronary resistance indicated that specific compounds could significantly lower coronary resistance compared to controls, suggesting potential therapeutic uses in managing hypertension or heart failure .
  • Pharmacokinetic Properties : The pharmacokinetic profiles of sulfonamides indicate varying degrees of absorption and bioavailability. For instance, one study noted that certain sulfonamide compounds exhibited low oral bioavailability due to solubility issues .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and other related sulfonamides:

Compound NameBiological ActivityIC50 (μM)Mechanism of Action
This compoundCYP3A4 Inhibition0.34Enzyme Inhibition
4-(2-Amino-ethyl)-benzenesulfonamideCoronary Resistance ReductionN/ACalcium Channel Inhibition
Compound 11bAntitumor ActivityN/ACell Cycle Arrest
Compound 12bAntitumor ActivityN/ACell Cycle Arrest

Properties

IUPAC Name

3-bromo-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHORVCXHKVLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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